

Quantum Chemical Insights into 5-Aminotetrazole Tautomers: A Technical Guide

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Compound of Interest

Compound Name: 5-Aminotetrazole monohydrate

Cat. No.: B096506

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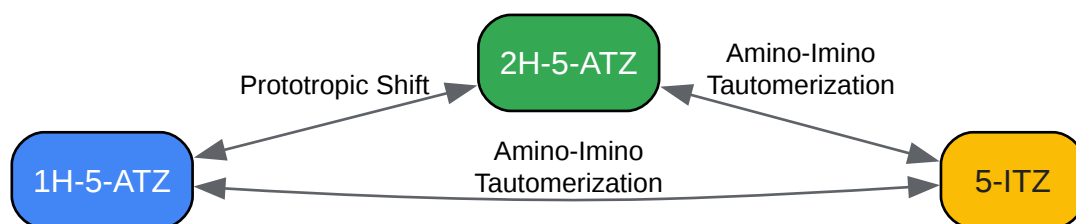
For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (5-AT) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, and its high nitrogen content makes it a candidate for energetic materials. The functionality of 5-AT is intrinsically linked to its tautomeric forms, which can coexist in equilibrium. Understanding the relative stabilities and structural properties of these tautomers is crucial for predicting their reactivity, designing new derivatives, and interpreting experimental data. This technical guide provides an in-depth analysis of the tautomerism of 5-aminotetrazole based on high-level quantum chemical calculations, supported by experimental methodologies.

Tautomeric Forms of 5-Aminotetrazole

5-Aminotetrazole primarily exists in three tautomeric forms: 1H-5-aminotetrazole (1H-5-ATZ), 2H-5-aminotetrazole (2H-5-ATZ), and the less stable 5-iminotetrazole (5-ITZ). The equilibrium between these forms is a key aspect of its chemistry.

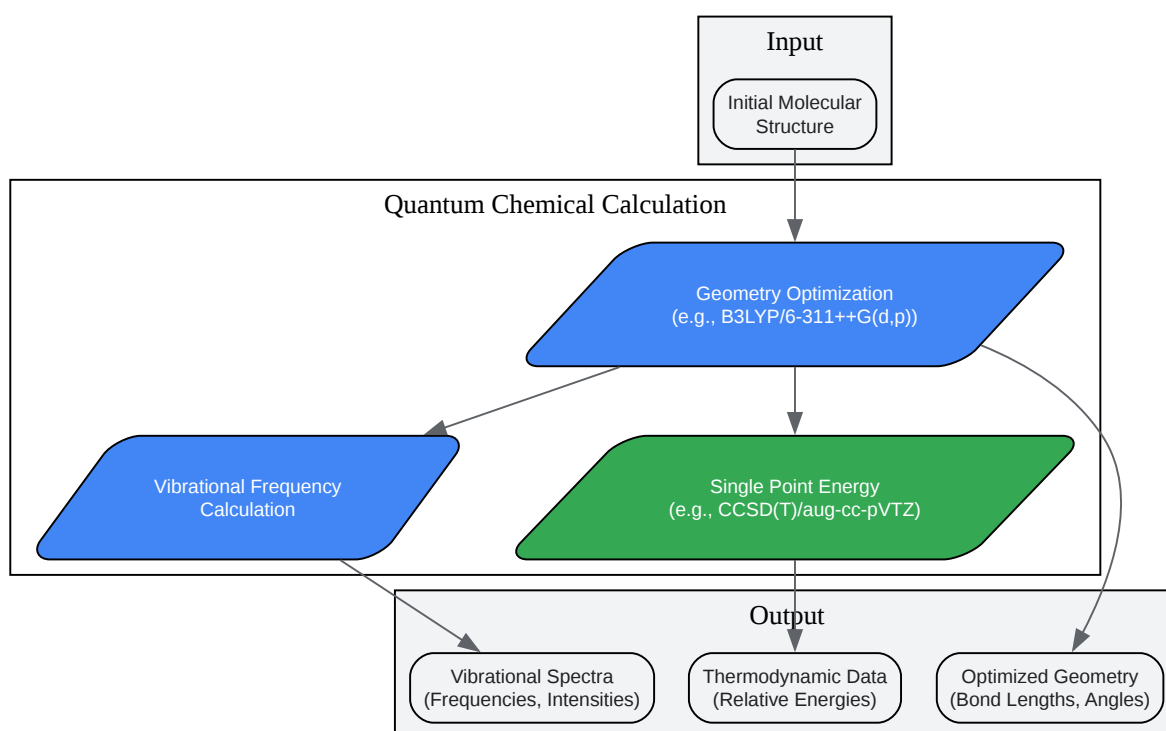


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Figure 1: Tautomeric equilibrium of 5-aminotetrazole.

Computational Methodology

The data presented in this guide are derived from high-level quantum chemical calculations, primarily utilizing Density Functional Theory (DFT) and Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] methods. These methods provide a robust theoretical framework for determining the geometric, energetic, and vibrational properties of molecular systems.



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